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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Fluoro-5-
(trifluoromethyl)anisole (CAS: 261951-78-4), a key intermediate in various synthetic

applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data

acquisition.

Chemical Structure and Properties
IUPAC Name: 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene

Molecular Formula: C₈H₆F₄O

Molecular Weight: 194.13 g/mol [1]

Appearance: Clear colorless to pale yellow liquid

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-Fluoro-5-
(trifluoromethyl)anisole. Note: Experimentally obtained spectra were not publicly available at

the time of this guide's compilation. The data presented is based on established spectroscopic

principles and analysis of structurally similar compounds.
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Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.35 - 7.25 m - H-4, H-6 (Aromatic)

~7.10 t J(H,F) ≈ 8.8 H-3 (Aromatic)

~3.95 s - -OCH₃

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~155.0 d ¹J(C,F) ≈ 250 C-2 (Ar-F)

~142.0 d ²J(C,F) ≈ 15 C-1 (Ar-OCH₃)

~128.0 q ²J(C,F) ≈ 32 C-5 (Ar-CF₃)

~123.5 q ¹J(C,F) ≈ 272 -CF₃

~120.0 dq
³J(C,F) ≈ 8, ⁴J(C,F) ≈

4
C-6 (Ar-H)

~118.0 d ²J(C,F) ≈ 25 C-3 (Ar-H)

~115.0 dq
³J(C,F) ≈ 8, ⁴J(C,F) ≈

4
C-4 (Ar-H)

~56.5 s - -OCH₃

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ -62.5 s - -CF₃

~ -125.0 m - Ar-F

Table 4: Infrared (IR) Spectroscopy Data (ATR-Neat)

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium -OCH₃ C-H Stretch

1620 - 1580 Medium Aromatic C=C Bending

1350 - 1150 Strong
C-F Stretch (Aromatic) & C-F

Stretch (-CF₃)

1250 - 1200 Strong
Asymmetric C-O-C Stretch

(Aryl ether)

1050 - 1000 Strong
Symmetric C-O-C Stretch (Aryl

ether)

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z
Predicted Relative
Intensity

Assignment

194 High [M]⁺ (Molecular Ion)

179 Medium [M - CH₃]⁺

165 Medium [M - CHO]⁺

125 High [M - CF₃]⁺

95 Medium [M - CF₃ - CO]⁺

69 Medium [CF₃]⁺
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Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal

dispersion and resolution.

Sample Preparation:

Accurately weigh 10-20 mg of 2-Fluoro-5-(trifluoromethyl)anisole.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse (zg30).

Spectral Width: 16 ppm centered around 6 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

Spectral Width: 250 ppm centered around 120 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024.

¹⁹F NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse.

Spectral Width: 200 ppm centered around -100 ppm.

Reference: External CFCl₃ (δ 0.0 ppm).

Acquisition Time: 1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 64.

Data can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Instrument: Bruker Tensor 27 FT-IR or equivalent.[1]

Technique: ATR-Neat (DuraSamplIR II or similar).[1]

Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Place a single drop of neat 2-Fluoro-5-(trifluoromethyl)anisole onto the ATR crystal

surface.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

tissue after analysis.

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system with an electron ionization source.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Introduction:

Prepare a dilute solution (100 µg/mL) of the analyte in a volatile solvent like

dichloromethane or ethyl acetate.

Inject 1 µL of the solution into the GC inlet.

Gas Chromatography (GC) Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.

Mass Spectrometry (MS) Conditions:

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by

comparing mass differences to known neutral losses.

Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a liquid chemical sample such as 2-Fluoro-5-(trifluoromethyl)anisole.
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Caption: Workflow for Spectroscopic Analysis of a Liquid Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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